6-chloro-7-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 7th position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-7-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-chloro-3-methylphenylhydrazine as a starting material, which undergoes cyclization in the presence of a suitable catalyst such as copper acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods: Industrial production of indazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yields. Transition metal catalysts like copper, palladium, and silver are frequently used in these processes. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-7-methyl-1H-indazole can undergo various chemical reactions, including:
Electrophilic Substitution: Halogenation, nitration, sulfonation, alkylation, and acylation.
Oxidation and Reduction: These reactions can modify the functional groups attached to the indazole ring.
Nucleophilic Substitution: Particularly at the chlorine-substituted position.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfur trioxide or chlorosulfonic acid.
Alkylation and Acylation: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically introduces a nitro group at the available positions on the indazole ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-chloro-7-methyl-1H-indazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This can lead to the inhibition of key signaling pathways involved in disease progression, such as the phosphoinositide 3-kinase pathway in cancer .
Comparison with Similar Compounds
1H-Indazole: The parent compound without any substituents.
6-Chloro-1H-indazole: Similar structure but lacks the methyl group at the 7th position.
7-Methyl-1H-indazole: Similar structure but lacks the chlorine atom at the 6th position.
Uniqueness: 6-Chloro-7-methyl-1H-indazole is unique due to the combined presence of both chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H7ClN2 |
---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
6-chloro-7-methyl-1H-indazole |
InChI |
InChI=1S/C8H7ClN2/c1-5-7(9)3-2-6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11) |
InChI Key |
YFFXWJPLFTVDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.